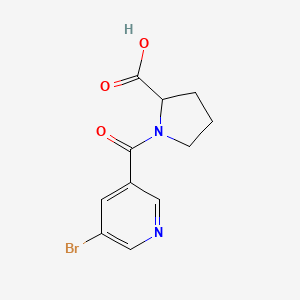
1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H11BrN2O3 and its molecular weight is 299.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid (CAS No. 126581-82-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structure combines a pyridine ring with a pyrrolidine moiety, which may contribute to various pharmacological properties. This article reviews the biological activity of this compound based on recent studies, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C11H11BrN2O3
- Molecular Weight : 299.12 g/mol
- Structure : The compound features a brominated pyridine ring attached to a pyrrolidine-2-carboxylic acid, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 3.12 to 12.5 µg/mL, indicating significant antibacterial properties compared to standard antibiotics like ciprofloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 |
| This compound | Escherichia coli | 12.5 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The IC50 values for COX-2 inhibition were found to be as low as 0.02 µM, suggesting potent anti-inflammatory effects .
| Activity | IC50 (µM) |
|---|---|
| COX-1 Inhibition | 0.04 |
| COX-2 Inhibition | 0.02 |
Cytotoxicity Studies
Cytotoxicity assessments against various cancer cell lines have shown promising results. For instance, the compound exhibited selective cytotoxic effects on A549 (lung cancer) and HT-29 (colon cancer) cell lines with IC50 values ranging from 10 to 30 µg/mL . These findings suggest potential applications in cancer therapy.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes suggests that it interferes with the arachidonic acid pathway, reducing the production of pro-inflammatory mediators.
- Disruption of Bacterial Cell Functions : Its antimicrobial activity may stem from interference with bacterial cell wall synthesis or function.
- Induction of Apoptosis in Cancer Cells : Cytotoxic effects could be attributed to the induction of apoptosis through mitochondrial pathways or by activating caspases.
Case Studies
A notable study by Akhtar et al. synthesized several derivatives based on the core structure of this compound and tested their biological activities. Among these derivatives, some exhibited enhanced anti-inflammatory and antimicrobial properties compared to the parent compound .
Propriétés
IUPAC Name |
1-(5-bromopyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-4-7(5-13-6-8)10(15)14-3-1-2-9(14)11(16)17/h4-6,9H,1-3H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHULSHPYMBDAHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CN=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385945 |
Source


|
| Record name | 1-(5-Bromopyridine-3-carbonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126581-82-6 |
Source


|
| Record name | 1-(5-Bromopyridine-3-carbonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














